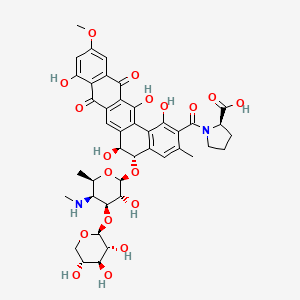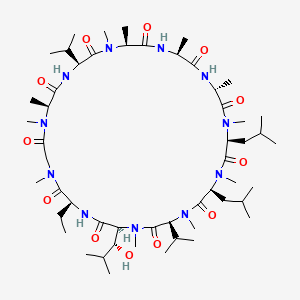
(MeLeu(3-OH)1, MeAla4,6)-CsA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(MeLeu(3-OH)1, MeAla4,6)-CsA is a synthetic derivative of cyclosporine A, a well-known immunosuppressive agent This compound is designed to enhance the pharmacological properties of cyclosporine A by incorporating specific modifications at the amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (MeLeu(3-OH)1, MeAla4,6)-CsA involves a series of peptide coupling reactions. The key steps include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups to prevent unwanted side reactions.
Peptide Coupling: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds between the amino acids.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(MeLeu(3-OH)1, MeAla4,6)-CsA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the peptide bonds can lead to the formation of amines.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of this compound.
Scientific Research Applications
(MeLeu(3-OH)1, MeAla4,6)-CsA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential to modulate immune responses and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation due to its immunosuppressive properties.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mechanism of Action
(MeLeu(3-OH)1, MeAla4,6)-CsA exerts its effects by binding to cyclophilin, a cytoplasmic protein. This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT), the compound suppresses the transcription of interleukin-2 (IL-2) and other cytokines, leading to immunosuppression.
Comparison with Similar Compounds
Similar Compounds
Cyclosporine A: The parent compound with similar immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent with a different mechanism of action.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR).
Uniqueness
(MeLeu(3-OH)1, MeAla4,6)-CsA is unique due to its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties compared to cyclosporine A
Properties
CAS No. |
166445-47-2 |
|---|---|
Molecular Formula |
C53H95N11O12 |
Molecular Weight |
1078.4 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,18,19,24,25,28-undecamethyl-6,9-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C53H95N11O12/c1-23-36-49(72)58(16)26-39(65)59(17)34(14)46(69)57-40(29(6)7)52(75)60(18)35(15)45(68)54-32(12)44(67)55-33(13)48(71)61(19)37(24-27(2)3)50(73)62(20)38(25-28(4)5)51(74)63(21)41(30(8)9)53(76)64(22)42(47(70)56-36)43(66)31(10)11/h27-38,40-43,66H,23-26H2,1-22H3,(H,54,68)(H,55,67)(H,56,70)(H,57,69)/t32-,33+,34-,35-,36-,37-,38-,40-,41-,42-,43+/m0/s1 |
InChI Key |
NYSAITQCPAUWFK-RCSZOPDZSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


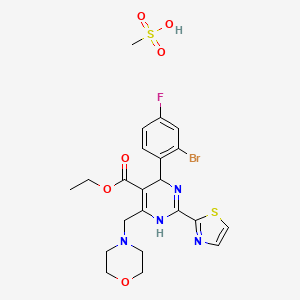

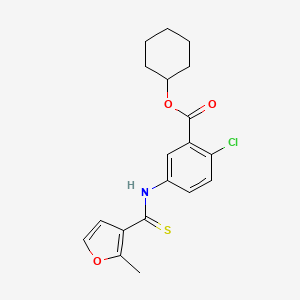
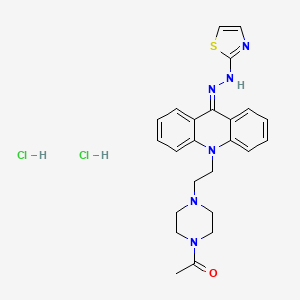
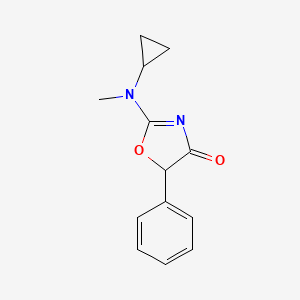
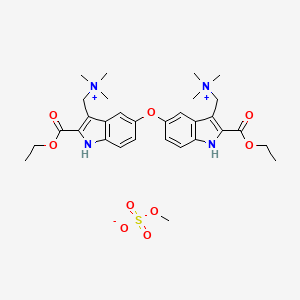
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
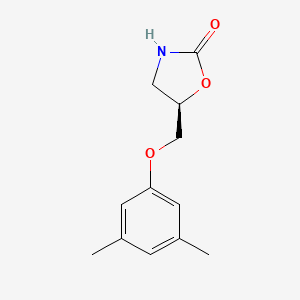

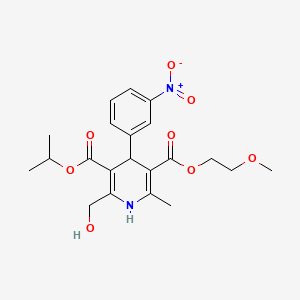

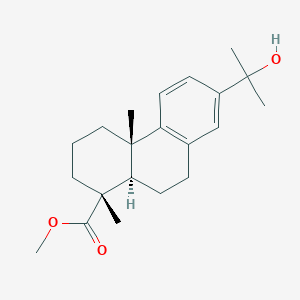
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
